molecular formula C8H8F3N3O B7869502 1-[3-(Trifluoromethoxy)phenyl]guanidine CAS No. 152460-11-2

1-[3-(Trifluoromethoxy)phenyl]guanidine

Cat. No.: B7869502
CAS No.: 152460-11-2
M. Wt: 219.16 g/mol
InChI Key: UTCBWTGXQZWTTC-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethoxy)phenyl]guanidine is a useful research compound. Its molecular formula is C8H8F3N3O and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Copper(II) Complexes with Guanidine Ligands for DNA/Protein Binding and Cytotoxicity

    Copper(II) complexes containing trisubstituted guanidine ligands demonstrate significant interaction with calf thymus DNA (CT-DNA) and bovine serum albumin (BSA), showing promise in DNA binding and cytotoxicity against certain cancer cell lines (Jeyalakshmi et al., 2014).

  • Organocatalysis in Polymer Chemistry

    Basic organocatalysts like guanidines effectively polymerize β-butyrolactone, leading to the formation of poly(3-hydroxybutyrate)s with controlled molecular features. This highlights guanidine's role in material science and polymer chemistry (Jaffredo et al., 2012).

  • Biological Activities of Guanidine Compounds

    Guanidine compounds have therapeutic applications in diverse areas, including central nervous system disorders, anti-inflammatory agents, anti-diabetic, and chemotherapeutic agents. This extensive range of applications underlines the versatility of guanidine in pharmacology (Sa̧czewski & Balewski, 2013).

  • Antibacterial Studies of Trisubstituted Guanidines

    Novel trisubstituted guanidines and their copper(II) complexes have been synthesized and tested against various bacterial strains, showing significant antibacterial activity (Said et al., 2015).

  • Guanidine-Catalyzed Asymmetric Reactions in Organic Chemistry

    Modified guanidines have been successfully applied in asymmetric trimethylsilylcyanation of carbonyl compounds, demonstrating their potential in synthetic organic chemistry (Kitani et al., 2005).

  • DNA Isolation Using Guanidine Hydrochloride

    Guanidine hydrochloride is useful for rapid isolation of chromosomal DNA from eukaryotic cells, highlighting its application in molecular biology and genetics (Bowtell, 1987).

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c9-8(10,11)15-6-3-1-2-5(4-6)14-7(12)13/h1-4H,(H4,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCBWTGXQZWTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280173
Record name N-[3-(Trifluoromethoxy)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152460-11-2
Record name N-[3-(Trifluoromethoxy)phenyl]guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152460-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Trifluoromethoxy)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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